1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a fluorophenyl, sulfanyl, triazoloquinazoline, and pyrazole moiety, makes this compound a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This is achieved by reacting 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by cyclization with an appropriate aldehyde to form the quinazoline ring.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This is typically achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring. This is achieved by reacting the intermediate compound with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents include nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives. This can be achieved using appropriate cyclizing agents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: The compound can inhibit various enzymes involved in cellular processes, such as kinases and proteases.
Bind to Receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of downstream signaling pathways.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring with the target compound and have similar biological activities.
Quinazoline Derivatives: These compounds share the quinazoline ring with the target compound and are known for their anticancer activities.
Pyrazole Derivatives: These compounds share the pyrazole ring with the target compound and have diverse biological activities.
The uniqueness of this compound lies in its combination of multiple functional groups, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6S/c1-15-13-16(2)29(27-15)12-11-21-26-22-18-8-4-6-10-20(18)25-23(30(22)28-21)31-14-17-7-3-5-9-19(17)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDKPHQOMYWHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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